1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid - 1177312-52-5

1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid

Catalog Number: EVT-1674894
CAS Number: 1177312-52-5
Molecular Formula: C8H7N5O4
Molecular Weight: 237.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Paal-Knorr Reaction: This classic method involves the cyclocondensation of 1,4-diketones with hydrazines. This approach is highlighted in the synthesis of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole [].

  • Multicomponent Reactions (MCRs): MCRs offer efficient one-pot syntheses by reacting three or more starting materials. This approach is exemplified in the preparation of imidazol-pyrazole hybrids [].

  • Reactions with Acid Chlorides: Pyrazole carboxylic acids can be converted into various derivatives, like amides and hydrazides, through their corresponding acid chlorides. This strategy is explored in the reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride [].

  • Nucleophilic Substitution: Halogenated pyrazoles can undergo nucleophilic substitution to introduce desired substituents. This approach is demonstrated in the synthesis of radiolabeled pyrazole derivatives like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033) [].

Molecular Structure Analysis
  • X-ray crystallography: This technique provides detailed three-dimensional structural information about pyrazole derivatives. Studies utilizing X-ray crystallography revealed insights into bond lengths, angles, and intermolecular interactions like hydrogen bonding and π-π stacking in various pyrazole derivatives [, , , , , , , , , , ].

  • Spectroscopic Methods: Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are routinely employed to characterize pyrazole derivatives [, , , , , , , , ]. These techniques provide information on functional groups, connectivity, and molecular weight.

Mechanism of Action
  • Enzyme Inhibition: Pyrazole derivatives can inhibit enzymes like protein tyrosine phosphatase 1B (PTP1B) [] and FabH [], which are relevant targets for cancer and bacterial infections.

  • Receptor Modulation: Certain pyrazole derivatives, like SAGE-217 [], act as positive allosteric modulators of the GABAA receptor, a target for treating neurological disorders.

  • Disruption of Biological Membranes: Some pyrazole-derived hydrazones have shown potential for disrupting bacterial membranes, suggesting a possible mechanism for their antimicrobial activity [].

Physical and Chemical Properties Analysis
  • Solubility: Solubility in various solvents is a critical factor for biological activity and formulation development. Studies have explored the solubility of pyrazole derivatives in different media [, ].

  • Thermal Stability: Thermogravimetric analysis (TGA) provides information about the thermal stability of pyrazole derivatives, which is essential for understanding their behavior at elevated temperatures [, ].

  • Electrochemical Properties: Cyclic voltammetry studies have been conducted to investigate the electrochemical behavior of certain metal complexes containing pyrazole ligands [, ].

  • Optical Properties: The luminescent properties of some pyrazole-based metal complexes have also been studied [], indicating their potential application in materials science.

Applications
    • Anti-cancer agents: Compounds like the imidazol-pyrazole hybrids [] and the copper(II) complex with 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid [] exhibit antiproliferative activity against cancer cell lines.
    • Antimicrobial agents: Several pyrazole-derived hydrazones demonstrate potent growth inhibition against drug-resistant bacteria [].
    • Anti-inflammatory agents: The pyrazole compound 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) displayed anti-inflammatory activity in carrageenan-induced paw edema model [].
    • Analgesic agents: LQFM039 also showed antinociceptive effects in pain models like acetic acid-induced abdominal writhing and formalin test [].
    • Vasorelaxant agents: LQFM039 elicited vasorelaxation in aortic rings pre-contracted with phenylephrine, indicating its potential for cardiovascular applications [].
    • Neurological disorder treatment: SAGE-217, a GABAA receptor modulator, holds potential for treating conditions like postpartum depression, major depressive disorder, and essential tremor [].
  • Agricultural Chemistry:

    • Fungicides: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have shown potent antifungal activity against various phytopathogenic fungi [].
  • Material Science:

    • Coordination Polymers: Pyrazole carboxylic acids have been successfully employed as linkers in the construction of metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing [, ].
    • Luminescent Materials: The luminescent properties of certain pyrazole-based metal complexes suggest their potential use in light-emitting devices and sensors [].

    Compound Description: This compound was investigated for its corrosion inhibition properties on mild steel in a 0.5 M H2SO4 solution []. Results showed that its inhibition efficiency increased with concentration, exhibiting mixed-type inhibition behavior. It adsorbs onto the mild steel surface, following Langmuir's isotherm [].

1-(4-Bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole

    Compound Description: This pyrrole-pyrazole derivative was synthesized using a citric acid-catalyzed Paal-Knorr reaction []. The study focused on understanding its molecular structure through spectroscopic, thermal, and X-ray crystallographic analyses [].

4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its Derivatives

    Compound Description: This series of eight imidazol-pyrazole hybrids were synthesized via a one-pot multi-component reaction and screened for their biological activities []. These compounds exhibited promising activity against EGFR, cancer cell lines (A549 and HepG2), and FabH E. coli [].

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)quinazolin-4(3H)-one Derivatives

    Compound Description: This research focuses on a simple and efficient methodology for synthesizing a series of substituted 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)quinazolin-4(3H)-one derivatives []. The study highlights the development of a new pathway for these quinazoline-pyrazole derivatives using polyphosphoric acid as a catalyst [].

1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid

    Compound Description: This specific pyrazole derivative's crystal structure was elucidated using X-ray crystallography, providing detailed structural information [].

4-Arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazole-5(4H)-ones

    Compound Description: A green and efficient method for synthesizing a series of 4-arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazole-5(4H)-ones is described []. The synthesis involves a four-component condensation reaction using sodium acetate as a base in acetic acid [].

    Compound Description: This iron(II) complex is formed with the ligand 2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid (ppCOOH) []. Characterized structurally and magnetically, the complex demonstrates a dominant low-spin state across a wide temperature range (2-400 K). Its stability in acetonitrile solution and the presence of carboxylic acid groups enable its deposition onto SiO2 surfaces [].

4-Benzoyl-1,5-diphenyl-1H -pyrazole-3- carboxylic acid chloride

    (2,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-4-oxo-1,4-dihydro-1,3,5-triazin-1-ido)methanol(phenol)sodium phenol tetrasolvate

      Compound Description: This compound is a five-coordinate sodium complex characterized by X-ray crystallography []. The structure reveals a complex network of hydrogen bonding interactions, highlighting the role of intra- and intermolecular forces in its solid-state organization [].

    4-[Tris(1H-pyrazol-1-yl)methyl]phenol

      Compound Description: Synthesized via the condensation of 4-(trifluoromethyl)phenol and sodium pyrazol-1-ide [], this compound's structure was determined using X-ray crystallography. The study revealed the spatial arrangement of the pyrazole rings and the presence of intermolecular hydrogen bonding, offering insights into its solid-state packing [].

    4-Cyclo­hexyl-3-[(3,5-dimethyl-1H-pyrazol-1-yl)meth­yl]-4,5-di­hydro-1H-1,2,4-triazole-5-thione

      Compound Description: This compound's crystal structure, determined using X-ray crystallography, reveals a disordered cyclohexyl ring existing in two chair conformations []. The study emphasizes the importance of intermolecular N—H⋯N and weak C—H⋯S hydrogen bonds in forming its supramolecular structure [].

    3α-Hydroxy-3β-methyl-21-(4-cyano-1H-pyrazol-1'-yl)-19-nor-5β-pregnan-20-one (SAGE-217)

      Compound Description: SAGE-217 is a neuroactive steroid and a potent positive allosteric modulator (PAM) of both synaptic and extrasynaptic GABAA receptors []. With promising DMPK properties, it has undergone Phase 1 clinical trials and is currently being investigated in Phase 2 trials for treating postpartum depression, major depressive disorder, and essential tremor [].

    4-Amino-2,4-dihydro-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-3H-1,2,4-triazole-3-thione Schiff Base

      Compound Description: This study focuses on synthesizing and characterizing a novel 1,2,4-triazole Schiff base containing a pyrazole ring []. Preliminary bioassays indicate its potential fungicidal activity against Gibberlla nicotiancola and Fusarium oxysporum f. sp. niveum [].

    3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (9-dichloromethylene-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-yl) -amide

      Compound Description: This compound is a fungicide whose solid forms are the subject of patent protection [].

    4-Benzoyl-5-phenyl-1-pyridin-2-yl-1H- Pyrazole-3-carboxylic Acid

      Compound Description: This research explores the synthesis of novel pyrazole derivatives starting from 4-benzoyl-5-phenyl-2,3-furandione and investigating their chemical behavior []. The study focuses on reacting the furandione with 2-hydrazinopyridine to create a new pyrazole-carboxylic acid derivative [].

      Compound Description: A series of six new 4-substituted-phenyl-3-chloro-1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}azetidin-2-one derivatives were synthesized and characterized []. These compounds were screened for their antibacterial activity against four bacterial species, demonstrating good efficacy [].

    Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate

      Compound Description: The crystal structure of this compound was elucidated using X-ray crystallography, revealing the spatial orientation of the pyrazole and benzene rings and the ethyl side chain conformation [].

    4-[Bis(3-phenyl-1H-pyrazol-1-yl)methyl]benzene-1,2-diol

      Compound Description: This compound is a ditopic ortho-hydroquinone-based bis(pyrazol-1-yl)methane ligand whose structure was analyzed using X-ray crystallography []. The study highlighted the intra- and intermolecular hydrogen bonding interactions contributing to its solid-state packing [].

    3-Methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles

      Compound Description: This work reports the one-pot synthesis of various 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methylisoxazole-5-carboxylic acid []. The study highlights the formation of 1,3- and 1,5-isomers in the synthesis of the pyrazole derivatives [].

    4-Acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxyl­ic acid

      Compound Description: This compound's crystal structure, elucidated through X-ray crystallography, reveals the planar nature of the pyrazole ring and the phenyl ring, along with an intramolecular O—H⋯O hydrogen bond [].

    6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid (LY2562175)

      Compound Description: LY2562175 is a potent and selective FXR agonist developed for treating dyslipidemia and atherosclerosis []. It demonstrates robust lipid-lowering effects, reducing LDL and triglycerides while increasing HDL in preclinical studies [].

    N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m)

      Compound Description: This compound is part of a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides synthesized and tested for antifungal activity []. 9m exhibited potent broad-spectrum antifungal activity, surpassing the activity of the commercial fungicide boscalid [].

    5-{[5-(4-Chloro­phen­yl)-3-methyl-1H-pyrazol-1-yl]meth­yl}-1,3,4-oxa­diazole-2(3H)-thione

      Compound Description: This compound's crystal structure, determined using X-ray crystallography, reveals the spatial arrangement of its rings and the significant role of N—H⋯N, C—H⋯N, and C—H⋯Cl hydrogen bonds in its crystal packing [].

    Amide Derivatives of 4-(3-methyl-5- (piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile

      Compound Description: This research focuses on synthesizing and evaluating a novel series of amide derivatives of 4-(3-methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile for their antimicrobial properties [].

    5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039)

      Compound Description: This pyrazole derivative was investigated for its anti-inflammatory, analgesic, and vasorelaxant effects []. The study revealed that LQFM039 exerts its pharmacological activities by modulating the NO/cGMP pathway and calcium channels [].

    (S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic Acid

      Compound Description: This compound is a crystalline form of a pyrazole-containing molecule, and its structural details, including salts and pharmaceutical dosage forms, are disclosed in patents [, ].

    [Cu(H2mpca)(tfbdc)] (Cu-CP)

      Compound Description: This three-dimensional copper coordination polymer is constructed using 3-methyl-1H-pyrazole-4-carboxylic acid (H2mpca) and 2,3,5,6-tetrafluoroterephthalic acid (H2tfbdc) []. Cu-CP exhibits weak antiferromagnetic interactions and shows potential as an electrode material for supercapacitors due to its high capacitance [].

    4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione

      Compound Description: This study focuses on the crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione, elucidated by X-ray crystallography []. The analysis highlights the spatial arrangement of the pyrazole, triazole, and benzene rings, emphasizing the role of N—H⋯N and N—H⋯S hydrogen bonds in the crystal packing [].

    2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

      Compound Description: This research describes the synthesis and biological evaluation of novel pyrazole-based heterocycles attached to a sugar moiety []. The compounds were designed and synthesized as potential antidiabetic agents and were screened for their ability to reduce urinary glucose excretion [].

    N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides, -propanamines and 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines

      Compound Description: This research focuses on synthesizing a series of N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides, -propanamines, and N-substituted 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines []. These compounds exhibited platelet antiaggregating activity in vitro, along with moderate hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory activities in vivo [].

    1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one

      Compound Description: This novel compound was synthesized by cyclocondensation of (E)-1-(2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one and hydrazine hydrate [].

    3-(2-(5-(Benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one Derivatives

      Compound Description: A novel and efficient one-pot, four-component condensation reaction was developed to synthesize 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives [].

    N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033)

      Compound Description: This radiolabeled pyrazole derivative was synthesized via nucleophilic [18F]fluorination as a potential PET radiotracer for studying CB1 cannabinoid receptors in the brain [].

    1,4-bis[5-(trichloromethyl)-1H-pyrazol-1-yl]butane-1,4-diones

      Compound Description: This study presents a new series of succinyl-spaced pyrazoles, synthesized through a regioselective cyclocondensation reaction of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with succinic acid dihydrazide [].

    4-{(4Z)-4-[(2Z)-3-(4-Fluoroanilino)-1-hydroxybut-2-en-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide

      Compound Description: The crystal structure of this compound, determined using X-ray crystallography, reveals its molecular conformation, intramolecular hydrogen bonding patterns, and supramolecular assembly [].

    Properties

    CAS Number

    1177312-52-5

    Product Name

    1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid

    IUPAC Name

    1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylic acid

    Molecular Formula

    C8H7N5O4

    Molecular Weight

    237.17 g/mol

    InChI

    InChI=1S/C8H7N5O4/c14-8(15)7-1-2-11(10-7)5-12-4-6(3-9-12)13(16)17/h1-4H,5H2,(H,14,15)

    InChI Key

    FAZBOHQULMQUDK-UHFFFAOYSA-N

    SMILES

    C1=CN(N=C1C(=O)O)CN2C=C(C=N2)[N+](=O)[O-]

    Canonical SMILES

    C1=CN(N=C1C(=O)O)CN2C=C(C=N2)[N+](=O)[O-]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.